molecular formula C16H17NO4 B1272669 Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid CAS No. 299164-71-9

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Cat. No. B1272669
M. Wt: 287.31 g/mol
InChI Key: APIAHNYMHGGPAQ-UHFFFAOYSA-N
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Description

“Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid” is a chemical compound. It’s also known as "3-Amino-3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid" . It’s related to “3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPYNOIC ACID” which has a molecular formula of C17H14O4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives were synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile .

Scientific Research Applications

Application in Pharmaceutical Research

A compound similar to “Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid” was identified as a potential inhibitor of Arachidonic Acid 15-Lipoxygenase . This enzyme promotes ferroptosis, a form of cell death, by converting intracellular unsaturated lipids into oxidized lipid intermediates . The compound was identified through a combination of machine learning and high-throughput virtual screening . The results indicated that the compound exhibited excellent potential as an ALOX15 inhibitor, providing novel candidates for the treatment of inflammatory ischemia-related diseases caused by ferroptosis .

Application in Alzheimer’s Disease Research

A study exploited the multitarget role of new ferulic and gallic acid derivatives in oxidative stress-related Alzheimer’s disease therapies . The synthesized derivative emerged as a potent multitarget inhibitor of hMAO-B, eeAChE. COX-2 and 5-LOX . Moreover, selected compounds displayed good to moderate inhibition of self-mediated amyloid β 1–42 peptide aggregation . More importantly, these compounds showed no neurotoxicity on SH-SY5Y cells and also showed excellent neuroprotective effects against H2O2-induced SH-SY5Y cells .

Application in Diabetes Research

Again, while specific research on “Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid” in diabetes research is not available, similar compounds have been studied for their potential role in the treatment of diabetes . These compounds could potentially influence insulin secretion or glucose metabolism, providing potential targets for therapeutic intervention .

Application in Metabolic Disorders Research

Compounds similar to “Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid” have been studied in the context of metabolic disorders . These compounds could potentially influence various metabolic pathways, providing insights into the pathogenesis of metabolic disorders and potential therapeutic targets .

Application in Aging Research

While specific research on “Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid” in aging research is not available, similar compounds have been studied for their potential role in the aging process . These compounds could potentially influence various cellular processes related to aging, providing potential targets for therapeutic intervention .

properties

IUPAC Name

2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15H,10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIAHNYMHGGPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378229
Record name STK005415
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

CAS RN

299164-71-9
Record name α-Amino-3-methoxy-4-(phenylmethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299164-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK005415
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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